(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol (S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13525651
InChI: InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m0/s1
SMILES: C1CN(CC1O)C2=NC=C(C=N2)F
Molecular Formula: C8H10FN3O
Molecular Weight: 183.18 g/mol

(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13525651

Molecular Formula: C8H10FN3O

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol -

Specification

Molecular Formula C8H10FN3O
Molecular Weight 183.18 g/mol
IUPAC Name (3S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m0/s1
Standard InChI Key VEXNQGJAKXVXCY-ZETCQYMHSA-N
Isomeric SMILES C1CN(C[C@H]1O)C2=NC=C(C=N2)F
SMILES C1CN(CC1O)C2=NC=C(C=N2)F
Canonical SMILES C1CN(CC1O)C2=NC=C(C=N2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol, reflects its stereospecific configuration. The pyrrolidine ring adopts a puckered conformation, with the hydroxyl group at the 3-position contributing to hydrogen-bonding capabilities. The 5-fluoropyrimidin-2-yl substituent introduces aromaticity and electron-withdrawing characteristics, which influence reactivity and binding interactions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC8H10FN3O\text{C}_8\text{H}_{10}\text{FN}_3\text{O}
Molecular Weight183.18 g/mol
IUPAC Name(3S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol
SMILESC1CN(C[C@@H]1O)C2=NC=C(C=N2)F\text{C1CN(C[C@@H]1O)C2=NC=C(C=N2)F}
InChI KeyVEXNQGJAKXVXCY-ZETCQYMHSA-N
PubChem CID66569914

The stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Spectral and Computational Data

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for (S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol are scarce, its synthesis likely involves coupling a fluoropyrimidine derivative with a chiral pyrrolidine precursor. For example, (S)-pyrrolidin-3-ol (CAS: 100243-39-8) serves as a key intermediate, synthesized via reduction of (S)-3-hydroxy-2-pyrrolidinone using sodium borohydride (NaBH4\text{NaBH}_4) in diglyme at 80°C (yield: 92%) . Subsequent functionalization with 5-fluoropyrimidin-2-yl groups may employ nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Table 2: Representative Synthesis of (S)-Pyrrolidin-3-ol

StepReagents/ConditionsYield
1NaBH4\text{NaBH}_4, diglyme, H2SO4\text{H}_2\text{SO}_4, 80°C, 12h92%

Purification and Characterization

Purification typically involves silica gel chromatography, as demonstrated in the isolation of benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate (92% yield) . Advanced techniques like chiral HPLC or crystallization may ensure enantiomeric purity.

Applications in Pharmaceutical Research

Kinase Inhibition

Fluoropyrimidine derivatives are known to inhibit kinases such as EGFR and VEGFR. The fluorine atom at the 5-position enhances binding affinity to ATP pockets, while the pyrrolidine hydroxyl group may form hydrogen bonds with catalytic residues.

Antiviral Activity

Pyrimidine analogs exhibit activity against RNA viruses, including influenza and coronaviruses. The fluorinated moiety could improve metabolic stability, reducing susceptibility to enzymatic degradation.

Pharmacological Profile

Absorption and Distribution

Computational models predict low gastrointestinal (GI) absorption and poor blood-brain barrier (BBB) permeation (log Kp = -7.32 cm/s) . These properties suggest limited oral bioavailability, necessitating prodrug strategies or alternative delivery methods.

Metabolism and Excretion

The hydroxyl group is a potential site for phase II conjugation (e.g., glucuronidation), while the fluoropyrimidine ring may undergo oxidative defluorination.

ParameterValue
GHS Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary StatementsP261, P305+P351+P338

Future Directions

Structural Optimization

Modifications such as acyloxymethyl prodrugs could enhance solubility. Introducing substituents at the 4-position of the pyrimidine ring might improve target selectivity.

Biological Screening

Priority areas include:

  • Kinase Profiling: Broad-spectrum assays against 400+ kinases.

  • Antiviral Testing: Evaluation in cell-based models of SARS-CoV-2 and influenza.

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